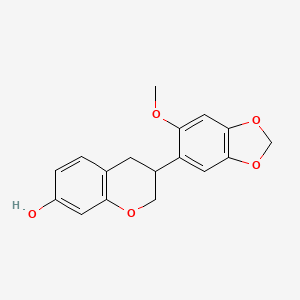
Astraciceran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Astraciceran is a naturally occurring isoflavan compound isolated from the genus Astragalus, specifically from Astragalus cicer. It is known for its unique chemical structure and potential biological activities. The systematic name of this compound is 7-Hydroxy-2’-methoxy-4’,5’-methylenedioxyisoflavan .
Preparation Methods
Synthetic Routes and Reaction Conditions
Astraciceran can be synthesized through various chemical reactions involving the precursor compounds. The synthesis typically involves the use of flavanone aglycones from different Astragalus species. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the isoflavan structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from Astragalus plants using advanced biotechnological methods. Cultured cells of Astragalus species can be used as an alternative to produce high-value secondary metabolites, including this compound .
Chemical Reactions Analysis
Types of Reactions
Astraciceran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products can exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Astraciceran has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of isoflavans and their derivatives.
Biology: this compound is studied for its potential biological activities, including antioxidant, cytotoxic, and immunomodulatory effects.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer and hepatoprotective effects.
Industry: This compound is explored for its use in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of Astraciceran involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various cellular processes, including oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Astraciceran is structurally similar to other flavonoids and isoflavans found in the genus Astragalus. Some of the similar compounds include:
- Astriginoside A
- Flavanone aglycones
- Other isoflavans from Astragalus species
Uniqueness
This compound is unique due to its specific chemical structure, which includes a methylenedioxy group and a methoxy group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
77026-91-6 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H16O5/c1-19-15-7-17-16(21-9-22-17)6-13(15)11-4-10-2-3-12(18)5-14(10)20-8-11/h2-3,5-7,11,18H,4,8-9H2,1H3 |
InChI Key |
PYIXHKGTJKCVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C3CC4=C(C=C(C=C4)O)OC3)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















